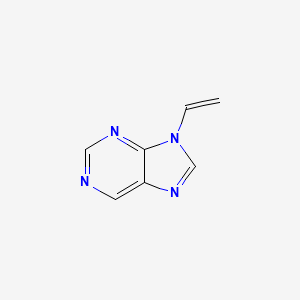

9-Vinyl-9H-purine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-Vinyl-9H-purine is a synthetic polymer derived from the monomer 9-vinylpurine. This compound is part of a broader class of polymers that incorporate nucleic acid bases into their structure, making them valuable for various scientific and industrial applications. The incorporation of purine bases into the polymer backbone imparts unique properties that are useful in fields such as biochemistry, materials science, and medicine.

准备方法

9-Vinyl-9H-purine is typically synthesized through free-radical polymerization of the corresponding monomer, 9-vinylpurine . The polymerization process can be carried out in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and water, which result in a water-soluble polymer . Industrial production methods may involve large-scale polymerization reactors where reaction conditions such as temperature, pressure, and initiator concentration are carefully controlled to achieve the desired polymer properties.

化学反应分析

9-Vinyl-9H-purine undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the electronic properties of the polymer, making it useful for electronic applications.

Substitution Reactions: Common reagents for substitution reactions include halogens and alkylating agents.

Crosslinking: Crosslinking agents can be used to form networks of poly(9-vinylpurine), improving its mechanical strength and thermal stability.

科学研究应用

Antitumor Activity

Recent studies have highlighted the potential of 9-Vinyl-9H-purine as a cyclin-dependent kinase 9 (CDK9) inhibitor, which is significant in cancer therapy. A systematic structure-activity relationship (SAR) analysis revealed that certain derivatives exhibited enhanced selectivity for CDK9 over CDK2, indicating their potential as targeted anticancer agents. For instance, compound B5 demonstrated a five-fold greater selectivity towards CDK9-cyclinT1 than CDK2-cyclinE2, suggesting its suitability for further development as an antitumor drug .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of compounds derived from this compound. A series of alkyl-substituted purines were synthesized and tested for their efficacy against Mycobacterium tuberculosis and various bacterial strains. These compounds displayed significant antimicrobial activity without notable toxicity, making them promising candidates for treating infectious diseases .

Antiparasitic Activity

Research has also identified purine derivatives with activity against Plasmodium species, responsible for malaria. A collection of 81 purine derivatives was evaluated for their antiparasitic properties, with some compounds showing low toxicity to Vero cells while maintaining effective activity against both P. falciparum and T. cruzi. This suggests that this compound derivatives could be optimized for use in antiparasitic therapies .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multistep chemical reactions that allow for the introduction of various substituents to enhance biological activity. For example, a recent study synthesized a series of novel purines through a method involving N-alkylation and characterized them using spectral techniques such as H-NMR and C-NMR. The resulting compounds exhibited good drug-like properties according to Lipinski's rule .

Case Study 1: CDK9 Inhibitors

A detailed investigation into the SAR of 9H purine derivatives led to the discovery of compounds with significant antitumor activity. The study focused on the design and biological evaluation of these compounds, highlighting their selectivity profiles and potential as therapeutic agents against cancer .

Case Study 2: Antimicrobial Activity

In another study, researchers synthesized multiple derivatives of this compound and assessed their antimicrobial effects against Mycobacterium tuberculosis. The findings indicated that these compounds not only inhibited bacterial growth but also adhered to drug-like properties, suggesting their feasibility for further development .

Case Study 3: Antiparasitic Research

A comprehensive evaluation of purine derivatives revealed promising results against malaria-causing parasites. The study emphasized the need for further optimization to enhance efficacy while minimizing toxicity .

Summary of Findings

The applications of this compound span various therapeutic areas, primarily focusing on cancer treatment, antimicrobial agents, and antiparasitic drugs. The ongoing research into its derivatives continues to unveil new possibilities for this compound in medicinal chemistry.

| Application Area | Key Findings |

|---|---|

| Antitumor Activity | Selective inhibition of CDK9; potential as targeted cancer therapy |

| Antimicrobial Activity | Significant efficacy against Mycobacterium tuberculosis without toxicity |

| Antiparasitic Activity | Effective against P. falciparum and T. cruzi with low toxicity |

作用机制

The mechanism of action of poly(9-vinylpurine) involves its interaction with various molecular targets. For example, it can interact with enzymes involved in nucleic acid processing, such as reverse transcriptase . These interactions can be modulated by the presence of other molecules, such as proteins, which can either enhance or inhibit the polymer’s activity . The specific pathways involved depend on the particular application and the molecular environment in which the polymer is used.

相似化合物的比较

9-Vinyl-9H-purine can be compared to other polymers that incorporate nucleic acid bases, such as:

Poly(9-vinyladenine): Similar to poly(9-vinylpurine), this polymer incorporates adenine bases and has similar solubility and reactivity properties.

Poly(1-vinyluracil): This polymer incorporates uracil bases and interacts with nucleic acids in a manner similar to poly(9-vinylpurine).

Poly(vinyl alcohol) derivatives: These polymers can be functionalized with various nucleic acid bases to achieve specific properties.

This compound is unique in its specific incorporation of purine bases, which imparts distinct electronic and biochemical properties that are not found in polymers with other nucleic acid bases.

属性

CAS 编号 |

66990-12-3 |

|---|---|

分子式 |

C7H6N4 |

分子量 |

146.15 g/mol |

IUPAC 名称 |

9-ethenylpurine |

InChI |

InChI=1S/C7H6N4/c1-2-11-5-10-6-3-8-4-9-7(6)11/h2-5H,1H2 |

InChI 键 |

FEXQRPUJLWGPBP-UHFFFAOYSA-N |

SMILES |

C=CN1C=NC2=CN=CN=C21 |

规范 SMILES |

C=CN1C=NC2=CN=CN=C21 |

同义词 |

poly(9-vinylpurine) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。